molecular formula C14H13ClFNO2S B2672990 2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE CAS No. 1448065-92-6

2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2672990
CAS No.: 1448065-92-6
M. Wt: 313.77
InChI Key: ZASCCAAQNHXDNT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a methoxy and thiophene group attached to the ethyl chain

Scientific Research Applications

2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of chloro and fluoro substituents on the benzene ring.

    Amidation: Formation of the benzamide by reacting the amine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds by the addition of water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) and fluorine (F2).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a sulfonamide group.

    N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Contains a boronic ester group.

Uniqueness

2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, along with a methoxy and thiophene group. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-3-2-10(16)6-12(11)15/h2-6,8,13H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASCCAAQNHXDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C=C(C=C1)F)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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